molecular formula C14H13Cl4NO5 B12522347 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid CAS No. 662114-15-0

2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid

Cat. No.: B12522347
CAS No.: 662114-15-0
M. Wt: 417.1 g/mol
InChI Key: RFTYFZDWSAYFKT-UHFFFAOYSA-N
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Description

2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid is a halogenated benzoic acid derivative featuring a carboxypentyl carbamoyl side chain. These analogs are intermediates or impurities in the synthesis of color additives like D&C Red No. 27 and 28, which are regulated by the U.S. FDA . The tetrachlorobenzoic acid core is critical for conferring stability and reactivity, while substituents (e.g., bromine, carboxypentyl groups) modulate solubility, binding properties, and industrial applications.

Properties

CAS No.

662114-15-0

Molecular Formula

C14H13Cl4NO5

Molecular Weight

417.1 g/mol

IUPAC Name

2-(5-carboxypentylcarbamoyl)-3,4,5,6-tetrachlorobenzoic acid

InChI

InChI=1S/C14H13Cl4NO5/c15-9-7(8(14(23)24)10(16)12(18)11(9)17)13(22)19-5-3-1-2-4-6(20)21/h1-5H2,(H,19,22)(H,20,21)(H,23,24)

InChI Key

RFTYFZDWSAYFKT-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CCNC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid typically involves multiple steps:

    Formation of the Tetrachlorobenzoic Acid Core: This can be achieved through the chlorination of benzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Attachment of the Carboxypentylcarbamoyl Side Chain: This step involves the reaction of the tetrachlorobenzoic acid with 5-aminopentanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Acyl Chloride Formation

ParameterThionyl Chloride (SOCl₂)Phosphorus Trichloride (PCl₃)
Temperature Reflux (~80°C)Room temperature or mild heating
Reaction Time 1–2 hours30 minutes to 1 hour
Yield High (>90%)Moderate to high (~70–90%)
Byproducts SO₂, HClHCl, POCl₃

N-Acylation

ReagentConditionsYield
Acyl chloride + amine NaOH (aq.), room temperature~90%
Acyl chloride + coupling agent DCC/HOBt, DMF, 0°C>95%

Spectral Data

TechniqueKey Observations (Analogous Compounds)Example Reference
FT-IR Absorption at ~1700 cm⁻¹ (C=O stretch)
¹H NMR Peaks for aromatic protons (~7–8 ppm), NH (~3–4 ppm)
UV-Vis Absorption bands at 200–250 nm (E/B bands)

Stability and Reactivity

The tetrachloro substitution pattern on the benzene ring significantly influences reactivity:

  • Electron-Withdrawing Effect : Chlorine substituents deactivate the ring, reducing susceptibility to electrophilic substitution but enhancing stability of adjacent functional groups (e.g., carbamoyl).

  • Hydrolytic Stability : The carbamoyl group may hydrolyze to form a carboxylic acid under basic conditions, depending on reaction conditions .

Cyclization Reactions

Analogous compounds in undergo cyclization to form oxazolones or oxazoles via ethyl chloroformate or phosphoryl trichloride. This suggests potential for similar Robinson–Gabriel cyclization or Fischer indole synthesis pathways.

Substitution Reactions

The chlorine atoms on the benzene ring may participate in substitution reactions (e.g., nucleophilic aromatic substitution), though steric hindrance and electronic deactivation may limit reactivity.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a tetrachlorobenzoic acid moiety and a carboxypentyl substituent. Its molecular formula is C15H14Cl4N2O4, and it exhibits unique chemical properties that facilitate its interaction with biological systems.

Pharmaceutical Applications

  • Anticancer Activity
    • Several studies have investigated the anticancer properties of compounds similar to 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid. For instance, related compounds have shown efficacy in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The Sulforhodamine B assay has been commonly used to measure the cytotoxic effects on lung cancer and CNS cancer cell lines .
  • Targeting MIF (Macrophage Migration Inhibitory Factor)
    • The compound has been explored for its potential to inhibit MIF, a protein implicated in several inflammatory diseases and cancer. By targeting MIF, this compound may help modulate immune responses and reduce tumor progression. Research indicates that tethering moieties can enhance the specificity of drug delivery systems aimed at MIF .
  • Drug Development
    • The synthesis of derivatives of 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid has led to the development of novel pharmaceutical agents with improved bioavailability and therapeutic profiles. These derivatives are being evaluated for their effectiveness in treating conditions such as autoimmune disorders and chronic inflammation .

Biochemical Applications

  • Enzyme Inhibition
    • This compound acts as an inhibitor for certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can be utilized in biochemical assays to study metabolic processes or develop therapeutic agents targeting metabolic disorders .
  • Research Tools
    • In biochemical research, 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid can serve as a probe to investigate protein interactions or cellular signaling pathways. Its distinct structure allows for specific binding to target proteins, aiding in elucidating their functions within cellular contexts .

Case Study 1: Anticancer Efficacy

A study conducted on a series of tetrachlorobenzoic acid derivatives demonstrated significant anticancer activity against human lung cancer cell lines. The results indicated that modifications to the carboxypentyl group enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Case Study 2: MIF Inhibition

Research published in a pharmaceutical patent highlighted the design of compounds that target MIF using affinity-tethering strategies. The study showed that these compounds could significantly reduce tumor growth in animal models by modulating immune responses .

Mechanism of Action

The mechanism by which 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid and related compounds:

Compound Substituents Molecular Weight (g/mol) Synthesis Method Application/Impurity Role
2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-TCB* Carboxypentyl carbamoyl group Not reported Likely peptide coupling or alkylation Unknown; potential pharmaceutical or polymer
3BrHBBA 2',4'-Dihydroxy-3'-bromobenzoyl ~470.8 (HRMS: [M-H]⁻ m/z 470.8) Chemoselective bromination of HBBA Precursor to impurities in D&C Red No. 27/28
5BrHBBA 2',4'-Dihydroxy-5'-bromobenzoyl ~470.8 Bromination in glacial acetic acid Same as above
3,5-diBrHBBA 2',4'-Dihydroxy-3',5'-dibromobenzoyl ~549.6 Further bromination of monobrominated isomers Regulated impurity in D&C Red No. 27/28
HBBA (base structure) 2',4'-Dihydroxybenzoyl ~374.1 Condensation of resorcinol with TCPA Intermediate in dye synthesis

*TCB: Tetrachlorobenzoic acid

Key Findings:

Structural Differences :

  • The target compound’s carboxypentyl carbamoyl side chain introduces a flexible, hydrophilic moiety absent in brominated analogs. This likely enhances aqueous solubility compared to brominated derivatives, which rely on hydroxyl and halogen groups for polarity .
  • Brominated analogs (e.g., 3BrHBBA) prioritize halogenation for steric and electronic effects critical in dye stability and regulatory compliance .

Synthetic Pathways: Brominated isomers are synthesized via regioselective bromination (e.g., using DBDMH in THF at −78°C for 3BrHBBA) or pH-zone-refining CCC for separation .

Analytical Characterization :

  • Brominated analogs are characterized by HRMS ([M-H]⁻ m/z 470.8) and NMR, confirming positional isomerism . The target compound would require similar techniques but with distinct fragmentation patterns due to the carboxypentyl chain.

Regulatory and Industrial Relevance: Brominated derivatives are tightly regulated as impurities in color additives (e.g., ≤0.7% for 3,5-diBrHBBA in D&C Red No. 27) .

Biological Activity

2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various studies.

Synthesis

The synthesis of 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid typically involves multi-step organic reactions. The compound can be derived from tetrachlorobenzoic acid through carbamoylation followed by the introduction of a carboxypentyl side chain. The reaction conditions often include the use of solvents like anhydrous methanol and catalysts such as tin tetrachloride to facilitate the formation of the desired product .

Cytotoxicity and Anticancer Activity

Studies utilizing the Sulforhodamine B (SRB) assay have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, analogs tested showed dose-dependent anti-proliferative effects against leukemia and lung cancer cells . While direct data on 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid is scarce, its structural similarity suggests potential efficacy in cancer treatment.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Macrophage Migration Inhibitory Factor (MIF) : Compounds targeting MIF have been explored for their therapeutic potential in inflammatory diseases and cancer. The affinity-tethering approach suggests that similar compounds may inhibit MIF's action in tumor microenvironments .
  • Modulation of Cellular Signaling Pathways : By affecting pathways involved in cell survival and apoptosis, compounds like 2-[(5-Carboxypentyl)carbamoyl]-3,4,5,6-tetrachlorobenzoic acid could potentially alter the fate of cancerous cells.

Case Studies

  • Protective Effects in Oxidative Stress Models : In a study examining the protective effects of various benzoquinone derivatives on Friedreich's ataxia lymphocytes subjected to oxidative stress, one analog demonstrated significant cytoprotection at micromolar concentrations. This suggests that structural modifications could enhance the protective capabilities of similar compounds .
  • Cytotoxicity Against Cancer Cell Lines : A comparative analysis using the SRB assay revealed that several derivatives exhibited potent cytotoxicity against cultured leukemia and lung cancer cell lines. The findings indicate that structural features such as chlorination and functional groups significantly influence anticancer activity .

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental results in structure-activity studies?

  • Methodological Answer : Re-evaluate force field parameters in MD simulations or solvent models in DFT calculations. Validate computational hypotheses with site-directed mutagenesis or synthetic analogs. Publish negative results to refine community-wide predictive frameworks .

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